![molecular formula C18H13ClN6O3 B2576797 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine CAS No. 892763-15-4](/img/structure/B2576797.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for the compound. However, the compound seems to contain several functional groups common in organic synthesis, so its synthesis might involve reactions such as nucleophilic substitution, condensation, or cyclization.Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it might have a complex three-dimensional structure. The electron-donating and -withdrawing properties of the different atoms in the rings could also influence the compound’s reactivity1.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of various functional groups suggests that it could participate in a range of reactions, including nucleophilic and electrophilic substitutions, additions, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, depend on its molecular structure. Without specific data, these properties are difficult to predict accurately.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The creation and characterization of novel compounds, including those with 1,2,4-triazole and 1,3,4-oxadiazole moieties, have been extensively explored. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives and investigated their antimicrobial activities, showcasing the diverse synthetic routes and potential bioactivity of these compounds Bektaş et al., 2007. Similarly, compounds with 1,3,4-oxadiazole units have been synthesized and evaluated for various biological activities, indicating the versatility and utility of these heterocyclic frameworks in medicinal chemistry and material science Hamad, 1990.
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor potentials of compounds related to the chemical structure . For example, novel triazole-thiadiazoles integrated with benzofuran and pyrazole moieties exhibited promising antimicrobial activities, highlighting the importance of these heterocyclic compounds in developing new therapeutic agents Idrees et al., 2019. Additionally, thioxothiazolidin-4-one derivatives have shown significant in vivo anticancer and antiangiogenic effects, underscoring the potential of structurally similar compounds for cancer therapy Chandrappa et al., 2010.
Photocatalytic and Electrochemical Properties
Compounds incorporating 1,2,4-oxadiazole and triazole units have also been investigated for their photocatalytic and electrochemical properties. For instance, isopolymolybdate-based inorganic-organic hybrid compounds have been synthesized and characterized, revealing potential applications in photocatalysis and electrochemistry Guo et al., 2019.
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s challenging to provide a detailed safety profile for this compound.
Zukünftige Richtungen
The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail to understand its mechanism of action and potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c1-9-2-4-11(19)7-12(9)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-13-14(6-10)27-8-26-13/h2-7H,8,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYFTYVUHCINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B2576716.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
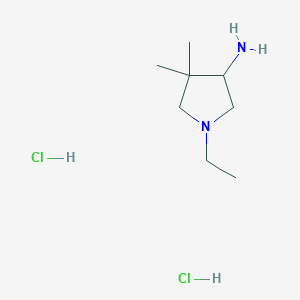
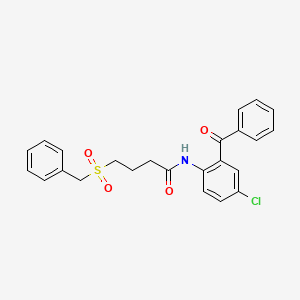
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
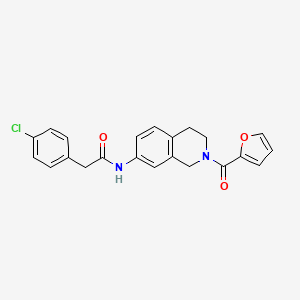
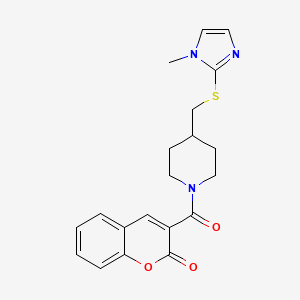
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
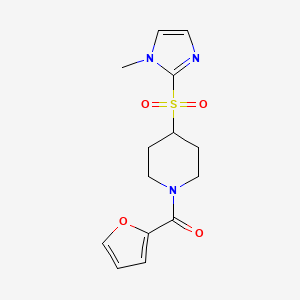
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
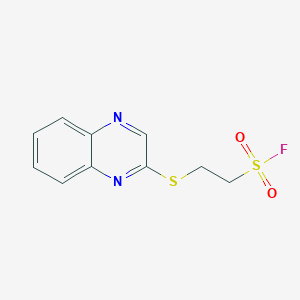
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)